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Compound of Interest

Compound Name: 2,6-Dichlorofluorobenzene

Cat. No.: B1295312

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2,6-Dichlorofluorobenzene (CAS No. 2268-05-5). The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a
foundational resource for the structural characterization and analysis of this compound in
research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic
compounds. The following tables summarize the *H, 13C, and *°F NMR data for 2,6-
Dichlorofluorobenzene.

1H NMR Data

The *H NMR spectrum of 2,6-Dichlorofluorobenzene is characterized by a complex splitting
pattern arising from proton-proton and proton-fluorine couplings.

Chemical Shift (8) . Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~7.30 m - H-3, H-5

~7.04 m - H-4
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Note: The chemical shifts and coupling constants are approximate and can vary depending on
the solvent and spectrometer frequency.

13C NMR Data

The proton-decoupled 3C NMR spectrum provides information on the carbon framework of the

molecule.
Chemical Shift (8) ppm Assighment
158.8 (d, J=251 Hz) c-1
129.5 (d, J=20 Hz) C-2,C-6
131.0 (d, J=4 Hz) C-4
125.8 (d, J=4 Hz) C-3,C-5

Note: The carbon attached to fluorine (C-1) exhibits a large one-bond carbon-fluorine coupling
constant (*XJCF). The other carbons show smaller through-bond couplings.

F NMR Data

The °F NMR spectrum consists of a single resonance for the fluorine atom, which is split by
the neighboring protons.

Chemical Shift (6) ppm Multiplicity Coupling Constant (J) Hz

-118.9 t ~8

Note: The chemical shift is referenced to an external standard, typically CFCls. The triplet
multiplicity arises from coupling to the two equivalent ortho protons (H-3 and H-5).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
The IR spectrum of 2,6-Dichlorofluorobenzene displays characteristic absorption bands for
the aromatic ring and the carbon-halogen bonds.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1295312?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium C-H aromatic stretching
~1580, 1460, 1430 Strong C=C aromatic ring stretching
~1250 Strong C-F stretching

~800 Strong C-Cl stretching

C-H aromatic out-of-plane
~780, 700 Strong )
bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The electron ionization (EI) mass spectrum of 2,6-Dichlorofluorobenzene is
characterized by a prominent molecular ion peak and several key fragment ions.

m/z Relative Intensity (%) Assignment
164/166/168 High [M]* (Molecular ion)
129/131 Moderate [M-CIJ*

99 Moderate [M-CI-HF]*

75 Low [CeHs]*

Note: The isotopic pattern of the molecular ion (M, M+2, M+4) is characteristic of a molecule
containing two chlorine atoms.

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation
used.

NMR Spectroscopy
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Sample Preparation: Accurately weigh approximately 10-20 mg of 2,6-
Dichlorofluorobenzene and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated
solvent (e.g., CDCIs, acetone-de) in a standard 5 mm NMR tube.

Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer.

H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to
consider are the spectral width, acquisition time, relaxation delay, and the number of scans.

13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with
singlets for each carbon environment. A larger number of scans is typically required
compared to *H NMR.

19F NMR Acquisition: A one-pulse sequence is used. The spectral width should be sufficient
to cover the expected chemical shift range for aryl fluorides.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts
are referenced to an internal standard (e.g., TMS for *H and 13C) or an external standard
(e.g., CFCIs for 1°F).

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Grind a small amount of 2,6-Dichlorofluorobenzene with dry potassium
bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin,
transparent pellet using a hydraulic press.

o Nujol Mull: Grind a small amount of the sample to a fine powder and then add a few drops
of Nujol (mineral oil). Mix to form a paste and place it between two KBr or NaCl plates.

o Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the
regions of interest (e.g., CCls, CSz).

» Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the KBr pellet, Nujol, or solvent should be recorded
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and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and their corresponding
wavenumbers.

Mass Spectrometry (MS)

Sample Introduction: For a volatile solid like 2,6-Dichlorofluorobenzene, direct insertion
probe (DIP) or gas chromatography (GC) can be used for sample introduction into the mass
spectrometer.

lonization: Electron lonization (El) at a standard energy of 70 eV is typically used to generate
the mass spectrum.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the
major fragment ions. The isotopic distribution patterns are also analyzed to confirm the
elemental composition of the ions.

Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis of 2,6-Dichlorofluorobenzene

Sample Preparation

2,6-Dichlorofluorobenzene Sample

Dissolve in Prepare KBr Pellet Dilute in
Deuterated Solvent or Nujol Mull Volatile Solvent

Spectroscopic Analysis

NMEHS:;iggrgch)opy IR Spectroscopy Mass Spectrometry

Data Processing & Interpretation

Fourier Transform, Background Subtraction, Identify Molecular lon,
Phasing, Referencing Peak Identification Analyze Fragmentation

Results

Structural Elucidation Purity Assessment

Compound Identification

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2,6-Dichlorofluorobenzene.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichlorofluorobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295312#spectroscopic-data-for-2-6-
dichlorofluorobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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